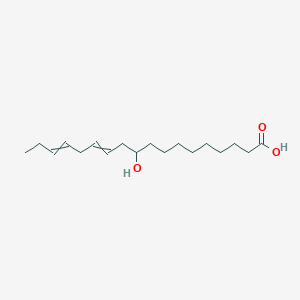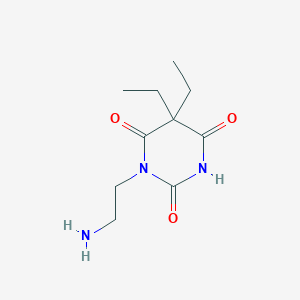
1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound with a unique structure that includes a diazinane ring substituted with aminoethyl and diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with ethylenediamine, followed by cyclization and subsequent functionalization to introduce the aminoethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often require catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: Similar in structure but with different substituents, leading to varied chemical properties and applications.
N-(2-Aminoethyl)-1-aziridineethanamine: Shares the aminoethyl group but differs in the core structure, resulting in distinct biological activities.
Uniqueness: 1-(2-Aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione is unique due to its specific diazinane ring structure and the presence of both aminoethyl and diethyl groups. This combination imparts unique chemical reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
37480-59-4 |
|---|---|
Formule moléculaire |
C10H17N3O3 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H17N3O3/c1-3-10(4-2)7(14)12-9(16)13(6-5-11)8(10)15/h3-6,11H2,1-2H3,(H,12,14,16) |
Clé InChI |
FEUGJVPSTQBTMT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)CCN)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
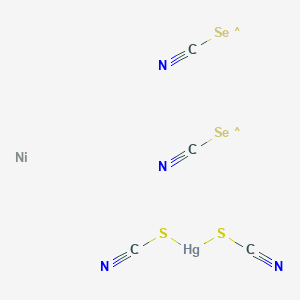
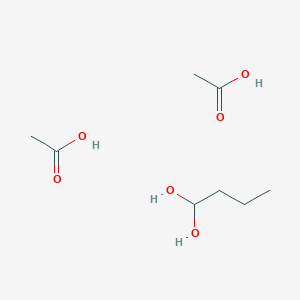
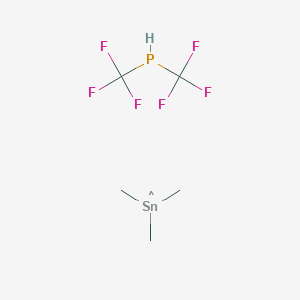
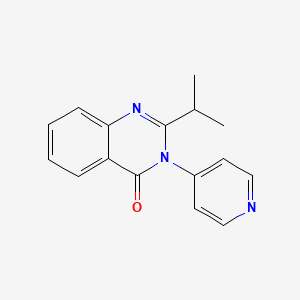
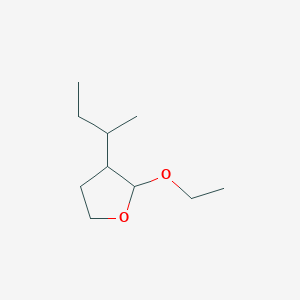
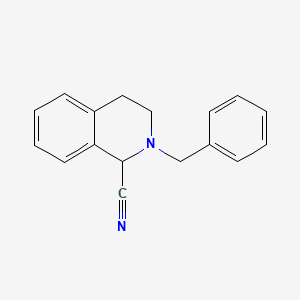

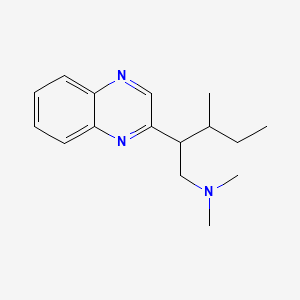
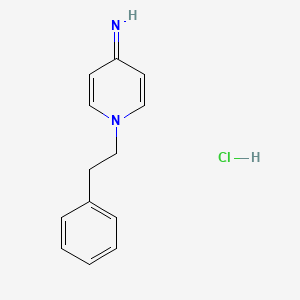

![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
